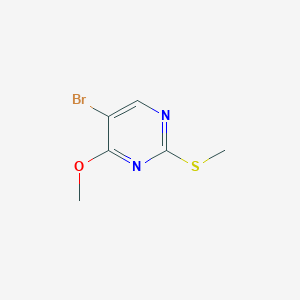

5-溴-4-甲氧基-2-(甲硫基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Bromo-4-methoxy-2-(methylthio)pyrimidine is a pyrimidine derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. Pyrimidine itself is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various methods, including alkylation, cyclization, and bromination. For instance, 5-substituted 2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by alkylation with specific reagents to afford regioisomers, which are then separated and converted to free phosphonic acids . Additionally, 5-bromo derivatives can be synthesized by reacting 2,4-diamino-6-hydroxypyrimidines with elemental bromine . Another method involves the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for the synthesis of pyrimidine biheterocycles through nucleophilic substitution and cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using density functional theory (DFT) and spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis, which provide information about molecular geometry, vibrational wavenumbers, and electronic properties .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. The kinetics and mechanism of transformation reactions of certain pyrimidine derivatives have been studied, revealing the influence of general base, general acid, and hydroxide-ion catalyses . The Mitsunobu reaction is another example, where 4-amino-5-(hydroxymethyl)-2-(methylthio)furo[2,3-d]pyrimidine reacts with N-mesyl- and N-nosylarylamines to form arylaminomethyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For instance, bromination of thieno[2,3-d]pyrimidines can lead to the formation of mono- and dibromomethyl derivatives, which can affect the reactivity and potential applications of these compounds . The presence of bromo, methoxy, and methylthio substituents can also affect the solubility, melting point, and stability of the compounds . Additionally, the electronic properties, such as the band gap energy and charge transfer within the molecule, can be evaluated from UV-Vis spectra .

科学研究应用

氟化嘧啶在癌症治疗中的化学作用

氟化嘧啶,尤其是 5-氟尿嘧啶 (5-FU),在癌症治疗中发挥着重要作用。研究重点是 5-FU 的合成,包括同位素的掺入以研究其代谢和生物分布。通过计算和实验研究,了解这些化合物如何影响核酸结构和动力学至关重要。这包括抑制胸苷酸合成酶 (TS) 以及对受 5-FU 影响的 RNA 和 DNA 修饰酶的新见解,这可能有助于其抗肿瘤活性 (Gmeiner, 2020)。

四氢嘧啶衍生物的抗炎活性

取代的四氢嘧啶衍生物已显示出潜在的体外抗炎活性。这一发现基于详尽的文献综述和预测,合成了无毒化合物并表征了它们的抗炎特性,表明需要进一步研究这些作用的潜在机制 (Gondkar, Deshmukh, & Chaudhari, 2013)。

杂化催化剂在嘧啶合成中的应用

杂化催化剂在合成吡喃并[2,3-d]嘧啶衍生物中的应用突出了它们在医药和制药工业中的广泛适用性。这项研究涵盖了使用包括有机催化剂和纳米催化剂在内的多种催化剂的合成途径,以开发嘧啶支架,强调了该化合物在药物开发中的多功能性 (Parmar, Vala, & Patel, 2023)。

核酸碱中的互变异构

对包括嘧啶在内的核酸碱的互变异构的研究揭示了环境相互作用如何影响互变异构形式的稳定性。这项研究对于理解突变的分子基础和核酸的生化特性非常重要,突出了嘧啶衍生物在遗传稳定性和突变过程中的作用 (Person et al., 1989)。

嘧啶衍生物作为抗癌剂

对基于嘧啶的支架的专利文献的回顾强调了它们的多种药理活性,特别是在癌症治疗中。这些化合物已显示出与各种酶、受体和靶标相互作用的潜力,表明它们在开发具有抗癌特性的未来候选药物中的作用 (Kaur et al., 2014)。

属性

IUPAC Name |

5-bromo-4-methoxy-2-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZARIZHUDBYVNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511816 |

Source

|

| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methoxy-2-(methylthio)pyrimidine | |

CAS RN |

81560-09-0 |

Source

|

| Record name | 5-Bromo-4-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)